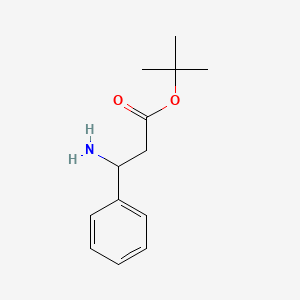
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neurology, and immunology. In
Wissenschaftliche Forschungsanwendungen
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. It has also been studied for its immunomodulatory effects, including the activation of T cells and the inhibition of cytokine production.
Wirkmechanismus
The mechanism of action of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood. However, it has been suggested that this compound inhibits various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to activate T cells and inhibit cytokine production, suggesting potential immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments include its potential use in cancer treatment, neurology, and immunology research. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole include further studies on its potential use in cancer treatment, neurology, and immunology research. Additionally, future research should focus on understanding the mechanism of action of this compound and potential side effects. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. Its potential use in cancer treatment, neurology, and immunology research makes it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of new analogs and derivatives may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with 1H-indole-3-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain a high yield of pure compound.
Eigenschaften
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCDISZSAFJKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

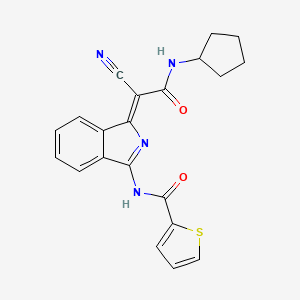
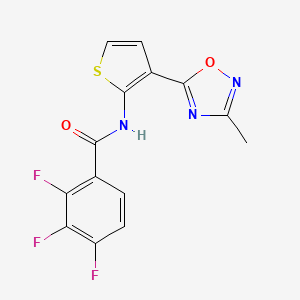
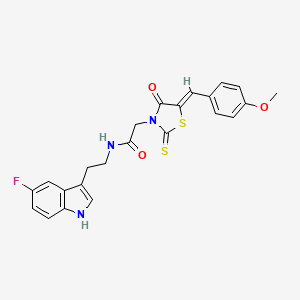
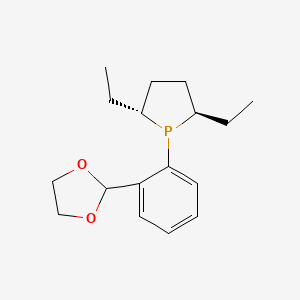
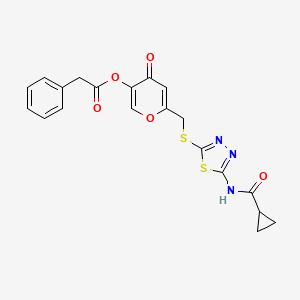
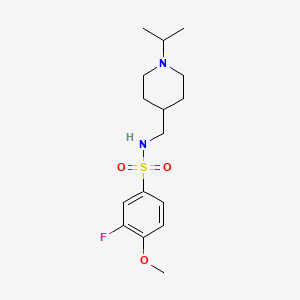
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)
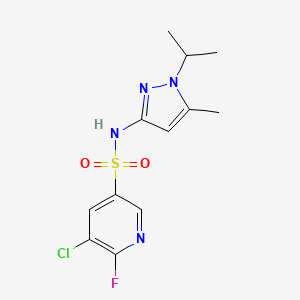

![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)
